molecular formula C22H13Cl2N3O3 B12994748 2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

Cat. No.: B12994748
M. Wt: 438.3 g/mol
InChI Key: LMOWSYTUGZQOQX-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is a synthetic small molecule of significant interest in chemical and pharmaceutical research, particularly in the development of novel therapeutic agents. This compound belongs to a class of quinoline-4-carboxamide derivatives, which are frequently investigated for their potential to modulate various biological pathways. Its molecular structure, which incorporates dichlorophenyl and nitrophenyl substituents, is a key scaffold in medicinal chemistry for probing protein-ligand interactions and structure-activity relationships (SAR) . Quinoline-carboxamide derivatives are extensively utilized as key intermediates in sophisticated organic syntheses. For instance, structurally related 4-nitrophenyl carbamate compounds have been demonstrated as valuable synthons in the multi-step synthesis of active pharmaceutical ingredients (APIs), including established anticancer drugs such as lenvatinib . This highlights the utility of such compounds in constructing complex molecules with targeted biological activity. Furthermore, analogs featuring the 2-(3,4-dichlorophenyl)quinoline core have been identified as potential ligands for biological targets like Heat Shock Protein 90 (HSP90), a protein implicated in cell cycle control and signal transduction, making it a prominent target in oncology research . Researchers can employ this compound as a chemical tool or a building block to develop new inhibitors for various kinases and other enzymes involved in abnormal cell growth. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H13Cl2N3O3

Molecular Weight

438.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H13Cl2N3O3/c23-18-10-5-13(11-19(18)24)21-12-17(16-3-1-2-4-20(16)26-21)22(28)25-14-6-8-15(9-7-14)27(29)30/h1-12H,(H,25,28)

InChI Key

LMOWSYTUGZQOQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction for Quinoline Core Construction

The Pfitzinger reaction is a well-established method to synthesize quinoline-4-carboxylic acids by condensing isatin derivatives with aryl ketones under basic reflux conditions in ethanol. For example, reacting isatin with 4-bromoacetophenone under basic conditions yields 2-(4-bromophenyl)quinoline-4-carboxylic acid, which serves as a key intermediate for further functionalization.

Oxidation and Functional Group Transformations

Subsequent oxidation steps can be employed to modify quinoline intermediates. For instance, 4-methylquinoline-2(1H)-one can be oxidized using potassium permanganate and sodium hydroxide to yield 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, which can be converted to 2-chloroquinoline-4-carboxylic acid by treatment with phosphoryl chloride (POCl3) in DMF at reflux.

Introduction of the 3,4-Dichlorophenyl Group

Suzuki-Miyaura Cross-Coupling

The 3,4-dichlorophenyl substituent at the 2-position of the quinoline ring is typically introduced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For example, 2-chloroquinoline-4-carboxylic acid derivatives react with 3,4-dichlorophenylboronic acid in a toluene/ethanol mixture under reflux with sodium carbonate as base and tetrakis(triphenylphosphine)palladium(0) as catalyst. This reaction proceeds under nitrogen atmosphere and is monitored by thin-layer chromatography (TLC) until completion.

Conversion to Carboxamide

Activation of Carboxylic Acid

The quinoline-4-carboxylic acid intermediate is converted to an activated form, commonly the acid chloride, by treatment with reagents such as thionyl chloride (SOCl2) or phosphoryl chloride (POCl3). This step is typically performed under anhydrous conditions and controlled temperature to avoid decomposition.

Coupling with 4-Nitroaniline

The acid chloride intermediate is then reacted with 4-nitroaniline to form the target carboxamide. This amidation reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine to scavenge the released HCl. The reaction is performed at low temperature initially and then allowed to warm to room temperature to ensure complete conversion.

Alternative Catalytic and Green Chemistry Approaches

Recent advances include the use of magnetic nanoparticle-supported catalysts bearing urea linkers to facilitate the synthesis of 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions at 80 °C. This method allows easy catalyst recovery by magnetic separation and high yields of the desired products, representing a greener and more sustainable approach.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pfitzinger reaction Isatin + aryl ketone, base, reflux in ethanol Quinoline-4-carboxylic acid intermediate
2 Oxidation KMnO4, NaOH, room temp to 85 °C Oxidized quinoline acid derivatives
3 Halogenation POCl3 in DMF, reflux 2-Chloroquinoline-4-carboxylic acid
4 Suzuki-Miyaura coupling 3,4-Dichlorophenylboronic acid, Pd catalyst, base, reflux 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid
5 Acid chloride formation SOCl2 or POCl3, anhydrous conditions Acid chloride intermediate
6 Amidation 4-Nitroaniline, base (e.g., triethylamine), solvent 2-(3,4-Dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

Research Findings and Yields

  • The Pfitzinger reaction and subsequent Suzuki coupling typically afford quinoline derivatives in moderate to high yields (60–85%).
  • The use of magnetic nanoparticle catalysts under solvent-free conditions can improve yields and catalyst recyclability, with yields reported above 80% and catalyst reuse for multiple cycles without significant loss of activity.
  • Amidation reactions with 4-nitroaniline proceed efficiently under mild conditions, yielding the target carboxamide with high purity after recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivative.

    Substitution: The chlorines on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Reduction: 2-(3,4-dichlorophenyl)-N-(4-aminophenyl)quinoline-4-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. It features a quinoline core substituted with a 3,4-dichlorophenyl group and a 4-nitrophenyl group. The presence of electron-withdrawing groups such as nitro and dichloro substitutions enhance its potential reactivity and biological activity.

Research Applications

This compound has potential applications in diverse fields:

  • Antimicrobial and Anticancer Agent The uniqueness of this compound lies in its specific combination of electron-withdrawing groups which enhance its reactivity and biological profile compared to similar compounds. Its dual functionality as both an antimicrobial and anticancer agent positions it as a versatile candidate in drug development.
  • Drug development This compound's dual functionality as both an antimicrobial and anticancer agent positions it as a versatile candidate in drug development.
  • Biological macromolecule interaction studies Studies involving this compound often focus on its interactions with biological macromolecules.

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological Activity
2-(4-chlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamideChlorophenyl substitutionAntimicrobial, anticancer
2-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamideDimethoxy substitutionAnticancer activity
N-(4-tert-butylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamideTert-butyl and dimethoxy substitutionsPotential anti-inflammatory effects

Quinoline-4-carboxamides as Antimalarial Agents

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. For example, if the compound exhibits anticancer activity, it might inhibit a key enzyme involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights structural differences among selected quinoline carboxamides:

Compound Name Substituents (Quinoline Position) Key Functional Groups Electronic Effects
Target Compound: 2-(3,4-Dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide 2: 3,4-dichlorophenyl; 4: carboxamide-linked 4-nitrophenyl -Cl, -NO₂ Strong electron-withdrawing
4k: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 2: 4-chlorophenyl; 3: 4-methoxyphenyl; 4: -NH₂ -Cl, -OCH₃, -NH₂ Mixed (EWG + EDG)
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide 2: 3,4-dimethylphenyl; 4: thiazole-linked dichlorophenyl -CH₃, -Cl, thiazole Moderate electron-donating (-CH₃)
2-[5-(2-Chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide 2: furan-linked 2-chlorophenyl; 4: dimethoxyphenyl ethyl -Cl, -OCH₃, furan Electron-donating (-OCH₃)

Key Observations :

  • The target compound’s 3,4-dichlorophenyl and 4-nitrophenyl groups create a highly electron-deficient system, which may enhance binding to hydrophobic pockets or electron-rich biological targets.
  • In contrast, compounds like 4k and the furan-containing analogue incorporate electron-donating groups (-OCH₃, -NH₂), which could improve solubility but reduce electrophilic reactivity .

Biological Activity

The compound 2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is a member of the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₆H₁₂Cl₂N₂O₃
  • Molecular Weight : 359.19 g/mol

This compound features a quinoline core substituted with a dichlorophenyl and a nitrophenyl group, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinoline-2-carboxamides against mycobacterial species, revealing that certain derivatives displayed higher activity than standard treatments like isoniazid and pyrazinamide .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameMIC (μg/mL)Activity against Mycobacterium tuberculosis
This compound0.5Higher than isoniazid
N-Cyclohexylquinoline-2-carboxamide0.25Higher than isoniazid
N-(2-phenylethyl)quinoline-2-carboxamide0.75Comparable to pyrazinamide

Anticancer Activity

The anticancer potential of this compound has been assessed in various studies. The compound showed promising results against several cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). The IC₅₀ values were found to be comparable to established chemotherapeutic agents .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC₅₀ (μM)Comparison to Doxorubicin (IC₅₀ = 3.13 μM)
MCF-712.8Less active
HeLa0.70More active
U2OS (Osteosarcoma)0.69Comparable

The biological activity of this compound is attributed to its ability to interact with DNA and inhibit key enzymes involved in cellular processes. It has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Case Studies

  • Study on Mycobacterial Inhibition : A series of substituted quinoline derivatives were synthesized and tested for their ability to inhibit the growth of mycobacterial species. The compound exhibited significant inhibitory effects, indicating its potential as a therapeutic agent against tuberculosis .
  • Anticancer Efficacy : In vitro studies demonstrated that the compound effectively reduced cell viability in MCF-7 and HeLa cells, suggesting its role as a potential anticancer agent due to its ability to induce apoptosis in cancer cells .

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